STL127705

Description

BenchChem offers high-quality STL127705 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about STL127705 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

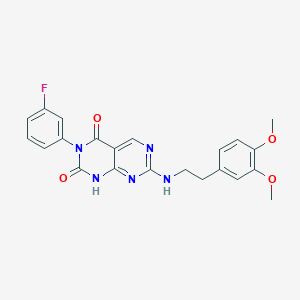

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVFCXYTLUJPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STL127705: A Technical Guide to its Mechanism of Action as a Novel Inhibitor of the Non-Homologous End-Joining (NHEJ) Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

STL127705 is a novel small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By disrupting the binding of Ku70/80 to DNA double-strand breaks (DSBs), STL127705 effectively impedes the repair of damaged DNA, leading to increased cell death, particularly in cancer cells which often exhibit a heightened reliance on NHEJ for survival. This document provides a comprehensive overview of the mechanism of action of STL127705, including its molecular targets, downstream cellular effects, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.

Introduction to the Non-Homologous End-Joining (NHEJ) Pathway

The Non-Homologous End-Joining (NHEJ) pathway is a major DNA repair mechanism for double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] Unlike homology-directed repair (HDR), NHEJ does not require a homologous template to ligate broken DNA ends, making it active throughout the cell cycle. The core of the NHEJ machinery is the Ku70/80 heterodimer, a ring-shaped protein complex that rapidly recognizes and binds to DSBs.[1] Upon binding, Ku70/80 recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), leading to its activation. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends by other factors such as XRCC4, XLF, and DNA Ligase IV. In many cancer types, the NHEJ pathway is upregulated, contributing to radio- and chemoresistance.[1] Therefore, inhibiting this pathway presents a promising strategy to enhance the efficacy of existing cancer therapies.[1]

Mechanism of Action of STL127705

STL127705, also known as Compound L, was identified through a computational screen as a potent inhibitor of the Ku70/80 heterodimer.[2][3] Its primary mechanism of action is the disruption of the crucial interaction between the Ku70/80 complex and DNA.[1][4][5][6][7] By preventing the initial recognition and binding of Ku70/80 to DSBs, STL127705 effectively halts the entire downstream NHEJ cascade.

Direct Inhibition of Ku70/80-DNA Binding

STL127705 directly interferes with the ability of the Ku70/80 heterodimer to bind to DNA substrates.[1] This inhibitory effect has been quantified in vitro, demonstrating a dose-dependent reduction in Ku70/80-DNA complex formation in the presence of the compound.

Impairment of DNA-PKcs Activation

A key downstream consequence of STL127705's activity is the inhibition of the Ku-dependent activation of DNA-PKcs.[1][4][5][6][7] By preventing the recruitment of DNA-PKcs to the site of DNA damage, STL127705 blocks its subsequent kinase activity. This leads to a reduction in the autophosphorylation of DNA-PKcs at serine 2056, a marker of its activation.[8]

Cellular Consequences

The inhibition of the NHEJ pathway by STL127705 results in several significant cellular outcomes:

-

Increased DNA Damage Accumulation: By blocking a major DSB repair pathway, STL127705 leads to an accumulation of unrepaired DNA damage within the cell.[2]

-

Sensitization to DNA Damaging Agents: STL127705 has been shown to synergistically enhance the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs like gemcitabine and enzalutamide.[1][2][4]

-

Induction of Apoptosis: The accumulation of excessive DNA damage ultimately triggers programmed cell death, or apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for STL127705.

| Parameter | Value | Assay | Reference |

| IC50 (Ku70/80-DNA Interaction) | 3.5 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][4][6][8] |

| IC50 (Ku-dependent DNA-PKcs Activation) | 2.5 µM | In vitro Kinase Assay | [1][6][7] |

Table 1: In Vitro Inhibitory Activity of STL127705

| Cell Line | Treatment | Effect | Reference |

| SF-767 (Glioblastoma) | Increasing concentrations of STL127705 | Dose-dependent decrease in DNA-PKcs autophosphorylation | [1] |

| Human Cell Lines | STL127705 + Radiation | Synergistic sensitization to radiation treatment | [1] |

| erLNCaP and PC-3 (Prostate Cancer) | Enzalutamide + STL127705 and Olaparib | Enhanced cytotoxicity of enzalutamide | [2] |

| Non-small cell lung cancer cell lines | Gemcitabine + STL127705 | Significantly promoted apoptosis | [4] |

Table 2: Cellular Activity of STL127705

Signaling Pathways and Experimental Workflows

STL127705 Mechanism of Action in the NHEJ Pathway

Caption: Inhibition of the NHEJ pathway by STL127705.

Experimental Workflow for Assessing STL127705 Activity

Caption: Workflow for evaluating STL127705's inhibitory effects.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

-

Probe Preparation: A double-stranded DNA probe (e.g., 30-50 bp) is labeled with a radioactive (e.g., ³²P) or fluorescent tag.

-

Binding Reaction: Recombinant human Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer (containing, for example, 25 mM HEPES-KOH pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 10% glycerol) in the presence of varying concentrations of STL127705 or DMSO as a vehicle control.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to autoradiography film or imaged using a fluorescence scanner. The intensity of the band corresponding to the Ku70/80-DNA complex is quantified.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by non-linear regression analysis.

In Vitro DNA-PKcs Kinase Assay

-

Reaction Setup: The assay is performed in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT).

-

Component Incubation: Recombinant DNA-PKcs, Ku70/80, and a DNA-PKcs-specific peptide substrate are incubated with [γ-³²P]ATP in the presence of varying concentrations of STL127705 or DMSO control. The reaction is initiated by the addition of ATP.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Quantification: The phosphorylated peptide is separated from the free [γ-³²P]ATP using a phosphocellulose membrane, and the radioactivity incorporated into the peptide is measured using a scintillation counter.

-

Data Analysis: The kinase activity is calculated, and the IC50 value for STL127705 is determined.

Western Blot for DNA-PKcs Autophosphorylation

-

Cell Treatment: Cancer cells (e.g., SF-767) are treated with increasing concentrations of STL127705 for a specified time (e.g., 6 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified, and the ratio of phosphorylated to total DNA-PKcs is calculated.

Conclusion and Future Directions

STL127705 represents a promising first-in-class inhibitor of the Ku70/80 heterodimer, a key component of the NHEJ DNA repair pathway. Its ability to disrupt Ku70/80-DNA binding and subsequently inhibit DNA-PKcs activation provides a clear mechanism for its anti-cancer and chemosensitizing/radiosensitizing effects. The data presented in this guide underscore the potential of STL127705 as a valuable tool for cancer research and as a lead compound for the development of novel therapeutics. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to explore its potential in combination with a broader range of DNA-damaging agents across various cancer types. While the current evidence is compelling, further biochemical and structural studies are necessary to fully elucidate its precise binding mode and to optimize its properties as a clinical drug candidate.[2]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. STL127705 - Nordic Biosite [nordicbiosite.com]

- 6. STL127705 - Nordic Biosite [nordicbiosite.com]

- 7. STL127705 | DNA-PK | TargetMol [targetmol.com]

- 8. STL127705 (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]

STL127705: A Technical Guide to its Inhibition of the Non-Homologous End Joining (NHEJ) Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STL127705, a small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. The document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.

Introduction to the NHEJ Pathway and STL127705

The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] This pathway is crucial for maintaining genomic stability. However, in many cancer cells, the NHEJ pathway is upregulated, contributing to resistance to DNA-damaging cancer therapies such as radiation and certain chemotherapies.[1]

The NHEJ process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[2][3] This is a critical step that serves as a scaffold for the recruitment of other essential NHEJ proteins, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2][3][4] The assembly of this complex is vital for the subsequent processing and ligation of the DNA break.[3][5]

STL127705 is a novel small molecule inhibitor that targets the initial step of the NHEJ pathway.[1][6][7] It was identified through a computational screen and has been shown to disrupt the interaction between the Ku70/80 heterodimer and DNA.[6] By inhibiting this crucial binding event, STL127705 effectively blocks the entire downstream NHEJ repair cascade.[1][6]

Quantitative Data Summary

The inhibitory activity of STL127705 has been quantified through various in vitro and cellular assays. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of STL127705

| Target Interaction | Assay Type | IC50 Value (µM) | Reference |

| Ku70/80-DNA Interaction | EMSA | 3.5 | [1][7][8] |

| Ku-dependent DNA-PKcs Kinase Activation | In Vitro Kinase Assay | 2.5 | [1][9] |

Table 2: Cellular Activity of STL127705

| Cellular Effect | Cell Line | Assay Type | Observation | Reference |

| Inhibition of DNA-PKcs Autophosphorylation (Ser2056) | SF-767 (human glioblastoma) | Western Blot | Dose-dependent decrease in phosphorylation | [1][7][8] |

| Antiproliferative Activity | Not specified | Proliferation Assay | Dose-dependent inhibition | [8] |

| Sensitization to Radiation | Human cell lines | Not specified | Synergistic effect | [1][7] |

Mechanism of Action

STL127705 acts as a direct inhibitor of the Ku70/80 heterodimer.[1][7] Its mechanism of action involves the disruption of the binding of Ku70/80 to DNA ends, which is the initial and essential step in the NHEJ pathway.[1][6] This inhibition has a cascading effect, preventing the recruitment and activation of the DNA-PKcs kinase.[1][9] The downstream consequence is a reduction in the autophosphorylation of DNA-PKcs at serine 2056, a key marker of its activation, ultimately leading to the suppression of the NHEJ repair process.[7]

Figure 1. The classical NHEJ pathway and the point of inhibition by STL127705.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of STL127705.

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

This assay is used to qualitatively and quantitatively assess the binding of the Ku70/80 heterodimer to a DNA probe and the inhibitory effect of STL127705 on this interaction.

Materials:

-

Purified recombinant Ku70/80 protein

-

Double-stranded DNA oligonucleotide probe (e.g., 30-50 bp) end-labeled with [γ-³²P]ATP or a fluorescent dye

-

Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

STL127705 dissolved in DMSO

-

Native polyacrylamide gel (4-6%)

-

TBE buffer (Tris-borate-EDTA)

-

Loading dye (non-denaturing)

Procedure:

-

Prepare binding reactions in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) contains binding buffer, a fixed amount of labeled DNA probe (e.g., 0.1-1 nM), and poly(dI-dC) (e.g., 1 µg).

-

Add varying concentrations of STL127705 or DMSO (vehicle control) to the reaction mixtures and incubate for 15-30 minutes at room temperature.

-

Add a fixed amount of purified Ku70/80 protein (e.g., 10-50 nM) to the reaction mixtures.

-

Incubate the reactions for 20-30 minutes at room temperature to allow for protein-DNA binding.

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel submerged in TBE buffer.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated an appropriate distance.

-

Dry the gel and expose it to a phosphor screen or film for autoradiography, or image directly if using a fluorescent label.

-

Quantify the bands corresponding to free DNA and the Ku70/80-DNA complex to determine the extent of inhibition and calculate the IC50 value.

Figure 2. Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

In Vitro DNA-PKcs Kinase Activity Assay

This assay measures the kinase activity of DNA-PKcs by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate in the presence of Ku70/80 and DNA, and assesses the inhibitory effect of STL127705.

Materials:

-

Purified recombinant DNA-PKcs, Ku70/80, and a substrate peptide (e.g., a p53-derived peptide)

-

Linear double-stranded DNA (activator)

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

STL127705 dissolved in DMSO

-

Phosphocellulose paper or membrane

-

Wash Buffer (e.g., 75 mM phosphoric acid)

-

Scintillation fluid and counter

Procedure:

-

Set up kinase reactions in microcentrifuge tubes on ice. A typical reaction mixture (25 µL) contains kinase reaction buffer, linear dsDNA, and the substrate peptide.

-

Add varying concentrations of STL127705 or DMSO (vehicle control) to the reactions and pre-incubate with DNA-PKcs and Ku70/80 for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reactions at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reactions by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the control and determine the IC50 value for STL127705.

Cellular Assay for DNA-PKcs Autophosphorylation

This Western blot-based assay is used to determine the effect of STL127705 on the autophosphorylation of DNA-PKcs at a specific site (e.g., Ser2056) in cultured cells, often after inducing DNA damage.

Materials:

-

Human cell line (e.g., SF-767)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., etoposide or ionizing radiation)

-

STL127705 dissolved in DMSO

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of STL127705 or DMSO for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating with a DNA-damaging agent or by irradiation.

-

After a short incubation period (e.g., 30-60 minutes) to allow for DNA-PKcs activation, wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total DNA-PKcs to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs.

Conclusion

STL127705 is a potent and specific inhibitor of the NHEJ pathway, acting at the initial step of Ku70/80 binding to DNA. Its ability to disrupt this interaction and subsequently inhibit DNA-PKcs activation makes it a valuable tool for studying the NHEJ pathway and a promising lead compound for the development of novel anticancer agents that can sensitize tumors to DNA-damaging therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of STL127705 and other potential NHEJ inhibitors.

References

- 1. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 2. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

STL127705: A Potent Inhibitor of the Ku70/80 Heterodimer for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STL127705 is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By disrupting the binding of Ku70/80 to DNA, STL127705 effectively inhibits the subsequent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), leading to a cascade of cellular events that culminate in cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of STL127705. Detailed experimental protocols for key assays and a visual representation of its mechanism of action are included to facilitate further research and drug development efforts in the field of oncology.

Chemical Structure and Properties

STL127705, also known as Compound L, is a pyrimidopyrimidine derivative with the IUPAC name 7-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1326852-06-5 | |

| Molecular Formula | C22H20FN5O4 | |

| Molecular Weight | 437.42 g/mol | |

| Appearance | Solid | [1] |

| Solubility | Insoluble in water (< 0.1 mg/mL). Soluble in DMSO (up to 60 mg/mL with sonication). | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

Mechanism of Action

STL127705 exerts its anticancer effects by directly targeting the Ku70/80 heterodimer, a key protein complex in the NHEJ pathway for repairing DNA double-strand breaks (DSBs). The mechanism of action can be summarized in the following steps:

-

Inhibition of Ku70/80-DNA Binding: STL127705 directly interferes with the binding of the Ku70/80 heterodimer to the ends of double-stranded DNA breaks. This is the initial and critical step in the NHEJ pathway. The IC50 for this inhibition is 3.5 µM.[3]

-

Inhibition of DNA-PKcs Activation: The binding of Ku70/80 to DNA is a prerequisite for the recruitment and activation of the DNA-PKcs kinase. By preventing this initial binding, STL127705 effectively inhibits the activation of DNA-PKcs, with an IC50 of 2.5 µM.[3]

-

Impairment of DNA-PKcs Autophosphorylation: Activated DNA-PKcs normally undergoes autophosphorylation at several sites, including the Ser2056 residue, which is crucial for its kinase activity and the progression of NHEJ. STL127705 has been shown to impair this autophosphorylation.

-

Blockade of the NHEJ Pathway: The culmination of these inhibitory actions is the effective blockade of the NHEJ DNA repair pathway.[4]

-

Induction of Apoptosis and Cell Death: The inability of cancer cells to repair DNA DSBs leads to the accumulation of genomic instability, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[5] This makes cancer cells more susceptible to DNA-damaging agents.

The signaling pathway illustrating the mechanism of action of STL127705 is depicted below:

References

The Discovery and Development of STL127705: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of STL127705, a novel small molecule inhibitor of the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway.

Introduction: Targeting the DNA Damage Response

The DNA Damage Response (DDR) is a complex network of cellular pathways that detect and repair DNA lesions, ensuring genomic stability. In many cancer cells, the DDR, particularly the NHEJ pathway, is upregulated to cope with increased replicative stress and the DNA-damaging effects of chemo- and radiotherapy.[1][2] This makes the NHEJ pathway a compelling target for anticancer therapies. The Ku70/80 heterodimer is a central player in NHEJ, acting as a sensor for DNA double-strand breaks (DSBs) and a scaffold for the recruitment of other repair factors.[3][1][2][4] STL127705 was developed as a first-in-class inhibitor targeting the Ku70/80-DNA interaction.[3][1][4]

Discovery of STL127705: An In Silico Approach

STL127705 was identified through a rational, structure-based drug design strategy. The discovery process involved a computational screening of a small molecule library against a putative binding pocket on the surface of the Ku70/80 heterodimer.[4][5]

Experimental Protocols

In Silico Screening:

A virtual screening campaign was conducted using a library of commercially available small molecules. The crystal structure of the human Ku70/80 heterodimer was utilized to identify potential druggable pockets. A specific pocket at the interface of the Ku70 and Ku80 subunits, crucial for DNA binding, was selected for the docking studies. The screening protocol involved the following key steps:

-

Protein Preparation: The crystal structure of the Ku70/80 heterodimer was prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

-

Ligand Library Preparation: A library of small molecules was prepared by generating 3D conformers and assigning appropriate chemical properties.

-

Molecular Docking: The ligand library was docked into the defined binding pocket of Ku70/80 using a suitable docking algorithm (e.g., Glide, AutoDock).

-

Scoring and Selection: The docked poses were scored based on their predicted binding affinity. Top-scoring compounds were visually inspected for favorable interactions with key residues in the binding pocket. STL127705 (also referred to as Compound L) emerged as a promising candidate from this screening process.[3][5]

Mechanism of Action: Disrupting the NHEJ Pathway

STL127705 exerts its anticancer effects by directly inhibiting the function of the Ku70/80 heterodimer, thereby disrupting the NHEJ pathway at a critical early step.

Inhibition of Ku70/80-DNA Binding

STL127705 directly interferes with the ability of the Ku70/80 heterodimer to bind to DNA double-strand breaks.[3][1][6] This was demonstrated through in vitro DNA binding assays.

Impairment of DNA-PKcs Activation

The binding of Ku70/80 to DNA is a prerequisite for the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key kinase in the NHEJ pathway. By preventing Ku70/80 from binding to DNA, STL127705 indirectly inhibits the activation of DNA-PKcs.[3][1][6] This leads to a downstream blockade of the NHEJ repair cascade.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel small molecule inhibitor of the DNA repair protein Ku70/80. | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Function of STL127705

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor STL127705, detailing its mechanism of action, cellular targets, and its effects on key cellular pathways. The information is compiled from foundational and recent research, presenting quantitative data and experimental methodologies to support further investigation and application in drug development.

Core Function and Mechanism of Action

STL127705 is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a critical component of the Non-Homologous End Joining (NHEJ) pathway.[1][2][3][4][5] The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2]

Identified through a computational small-molecule screen, STL127705 functions by directly interfering with the binding of the Ku70/80 complex to the ends of broken DNA.[1][4][6] The Ku70/80 heterodimer forms a ring-shaped structure that encircles the DNA break, serving as a scaffold for the recruitment of other essential NHEJ repair factors.[2][7][8] By occupying a putative binding pocket on the Ku70/80 heterodimer, STL127705 allosterically inhibits this initial, crucial step of the repair process.[1][6]

The inhibition of Ku70/80's DNA binding activity has a significant downstream consequence: it impairs the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3][5][7] DNA-PKcs is another core component of the NHEJ pathway, and its kinase activity is essential for the subsequent processing and ligation of the DNA ends. The inability to activate DNA-PKcs effectively halts the NHEJ repair cascade.

Cellularly, this disruption of the NHEJ pathway leads to an accumulation of unrepaired DNA damage. This renders cells, particularly cancer cells that often have upregulated NHEJ pathways, more susceptible to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[1][2][3][5]

Quantitative Data Summary

The inhibitory activity of STL127705 has been quantified in several key assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay Type | Target/Process | Reported IC50 | Cell Lines/System | Reference |

| In Vitro Binding Assay | Ku70/80-DNA Interaction | 3.5 µM | Electrophoretic Mobility Shift Assay (EMSA) | [2][3][4][5] |

| In Vitro Kinase Assay | Ku-dependent DNA-PKcs Activation | 2.5 µM | In Vitro Kinase Assay | [2][4][9] |

| Cellular Proliferation Assay | Single Agent Cytotoxicity | 20-35 µM | Glioblastoma and Prostate Cancer Cells | [4] |

Signaling Pathway Inhibition

The primary signaling pathway affected by STL127705 is the classical Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. The diagram below illustrates the key steps of this pathway and the point of inhibition by STL127705.

Caption: Inhibition of the NHEJ pathway by STL127705.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of STL127705.

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

This assay is used to determine the ability of STL127705 to disrupt the interaction between the Ku70/80 heterodimer and a DNA probe.

Methodology:

-

Probe Preparation: A double-stranded DNA oligonucleotide probe (typically 30-50 bp) is labeled, often with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Purified recombinant Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer. This is performed in the presence of varying concentrations of STL127705 or a vehicle control (e.g., DMSO).

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The gel is run at a low temperature to maintain protein-DNA complexes.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The free DNA probe migrates faster, while the Ku70/80-DNA complex migrates slower, resulting in a "shifted" band.

-

Analysis: The intensity of the shifted band is quantified. A decrease in the intensity of the shifted band in the presence of STL127705 indicates inhibition of binding. The IC50 value is calculated as the concentration of STL127705 that reduces the Ku70/80-DNA complex formation by 50%.[3]

In Vitro DNA-PKcs Kinase Activity Assay

This assay measures the kinase activity of DNA-PKcs, which is dependent on the presence of the Ku70/80-DNA complex. It is used to assess the downstream functional consequence of STL127705's inhibition of Ku.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains purified DNA-PKcs, a specific peptide substrate for DNA-PKcs, and double-stranded DNA fragments to activate the kinase.

-

Inhibitor Addition: Varying concentrations of STL127705 are added to the wells.

-

Kinase Reaction Initiation: The reaction is started by adding a mixture of ATP and purified Ku70/80 protein. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.

-

Signal Detection: The amount of ATP consumed (and ADP produced) is measured using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).[10] The luminescent signal is directly proportional to the kinase activity.

-

Analysis: A decrease in luminescence in the presence of STL127705 indicates inhibition of DNA-PKcs activity. The IC50 value is determined as the concentration of the inhibitor that reduces kinase activity by 50%.[2][9]

Cellular γH2AX Flow Cytometry for DNA Damage

This assay quantifies the level of DNA double-strand breaks in cells following treatment with DNA damaging agents and/or STL127705. γH2AX (phosphorylated histone H2AX) is a sensitive marker for DSBs.[1][2][3][4]

Methodology:

-

Cell Treatment: Cells (e.g., PC-3 or LNCaP) are treated with a DNA damaging agent (like enzalutamide or radiation), with or without STL127705, for a specified duration.[11][12][13]

-

Cell Fixation and Permeabilization: Cells are harvested, washed, and then fixed with a solution like paraformaldehyde. Following fixation, the cells are permeabilized (e.g., with ethanol or Triton X-100) to allow antibodies to enter the nucleus.[4]

-

Immunostaining: The permeabilized cells are incubated with a primary antibody specific for phosphorylated H2AX (anti-γH2AX). Subsequently, a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) is added.[3][4]

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to a higher level of γH2AX, indicating more unrepaired DNA damage.

-

Analysis: The mean fluorescence intensity of the cell populations under different treatment conditions is compared. An increase in γH2AX levels in cells treated with a DNA damaging agent plus STL127705, compared to the agent alone, demonstrates the inhibitor's efficacy in preventing DNA repair.[11][12][13]

The workflow for a typical cell-based experiment to assess the efficacy of STL127705 is visualized below.

Caption: A generalized workflow for assessing STL127705 in cells.

Therapeutic Potential and Future Directions

The ability of STL127705 to inhibit the NHEJ pathway makes it a promising candidate for cancer therapy, particularly in combination with treatments that induce DNA double-strand breaks. Research has shown that STL127705 can synergize with PARP inhibitors, such as olaparib, to enhance the killing of castration-resistant prostate cancer cells.[1][11][12][13] This suggests a potential therapeutic strategy for tumors that are resistant to standard treatments.

Furthermore, by suppressing the dominant NHEJ pathway, STL127705 may be explored as a tool to enhance the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-based genome editing applications, although this has not yet been extensively tested.[1]

Future research will likely focus on optimizing the potency and selectivity of STL127705-based compounds, evaluating their efficacy in various cancer models, and exploring their potential in the field of gene therapy.

References

- 1. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]

- 4. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel small molecule inhibitor of the DNA repair protein Ku70/80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear expression of Ku70/80 is associated with CHEK2 germline mutations in breast cancer [termedia.pl]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. promega.com [promega.com]

- 11. STL127705 synergize with olaparib in castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STL127705 synergize with olaparib in castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

STL127705: A Technical Guide to Target Validation as a Ku70/80 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for STL127705, a novel small molecule inhibitor of the DNA repair protein Ku70/80. This document details the quantitative data, experimental protocols, and signaling pathways associated with STL127705's mechanism of action.

Introduction

The Non-Homologous End-Joining (NHEJ) pathway is a critical process for the repair of DNA double-strand breaks (DSBs) in human cells.[1] In many cancer types, the NHEJ pathway is upregulated, contributing to therapeutic resistance against DNA-damaging agents like radiation and certain chemotherapies.[1] The Ku70/80 heterodimer is a key player in this pathway, acting as the initial sensor of DSBs and a scaffold for the recruitment of other NHEJ proteins.[1] STL127705 has been identified as a first-in-class inhibitor that directly targets the Ku70/80 heterodimer, presenting a promising strategy to sensitize cancer cells to existing treatments.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and cellular studies validating the inhibitory activity of STL127705.

| Parameter | Assay | Value (IC50) | Reference |

| Inhibition of Ku70/80-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 3.5 µM | [1][2][3] |

| Inhibition of DNA-PKcs Kinase Activation | In Vitro Kinase Assay | 2.5 µM | [1][2] |

| Cellular Activity in SF-767 Glioblastoma Cells | |||

| Endpoint | Assay | Observation | Reference |

| DNA-PKcs Autophosphorylation | Western Blot | Dose-dependent decrease in autophosphorylation | [1][4] |

| Antiproliferative Activity | Cellular Proliferation Assay | Dose-dependent inhibition of cell proliferation | [4] |

| Apoptosis (in combination with gemcitabine) | Apoptosis Assay | Significant increase in apoptosis rate to 76% | [4] |

| Radiosensitization | Clonogenic Survival Assay | Synergistic sensitization to radiation treatment | [1] |

Signaling Pathways and Mechanism of Action

STL127705 exerts its effect by disrupting the initial steps of the NHEJ pathway. The following diagram illustrates the canonical NHEJ pathway and the points of inhibition by STL127705.

Caption: Mechanism of STL127705 in the NHEJ pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

This assay is used to determine the ability of STL127705 to inhibit the binding of the Ku70/80 heterodimer to a DNA probe.

Materials:

-

Purified recombinant human Ku70/80 protein

-

Double-stranded DNA oligonucleotide probe with a blunt end, labeled with 32P

-

Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol)

-

STL127705 dissolved in DMSO

-

Native polyacrylamide gel (e.g., 6%)

-

Electrophoresis buffer (e.g., 0.5x TBE)

Procedure:

-

Prepare reaction mixtures containing the binding buffer, 32P-labeled DNA probe, and varying concentrations of STL127705 (or DMSO as a vehicle control).

-

Add purified Ku70/80 protein to each reaction mixture and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for protein-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA.

-

Quantify the intensity of the bands corresponding to the free DNA probe and the Ku70/80-DNA complex. The inhibition of binding by STL127705 is determined by the decrease in the intensity of the shifted band corresponding to the protein-DNA complex.

In Vitro DNA-PKcs Kinase Assay

This assay measures the ability of STL127705 to inhibit the kinase activity of DNA-PKcs, which is dependent on the presence of Ku70/80 and DNA.

Materials:

-

Purified human DNA-PKcs, Ku70/80, and a DNA activator (e.g., linear double-stranded DNA)

-

A specific peptide substrate for DNA-PKcs

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

STL127705 dissolved in DMSO

-

Phosphocellulose paper or membrane

-

Wash buffers (e.g., phosphoric acid)

-

Scintillation counter

Procedure:

-

Set up kinase reactions containing the kinase reaction buffer, DNA activator, Ku70/80, and varying concentrations of STL127705.

-

Add DNA-PKcs and the peptide substrate to the reaction mixtures.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reactions at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reactions by spotting an aliquot of each reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

-

The inhibitory effect of STL127705 on DNA-PKcs kinase activity is calculated based on the reduction in substrate phosphorylation.

Cellular Assay for DNA-PKcs Autophosphorylation

This assay assesses the effect of STL127705 on the autophosphorylation of DNA-PKcs in a cellular context, which is an indicator of its activation.

Materials:

-

Human glioblastoma cell line (e.g., SF-767)

-

Cell culture medium and supplements

-

STL127705 dissolved in DMSO

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056) and a primary antibody for total DNA-PKcs.

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Culture SF-767 cells to a suitable confluency.

-

Treat the cells with increasing concentrations of STL127705 (or DMSO as a control) for a specified duration (e.g., 6 hours).

-

Lyse the cells using a suitable lysis buffer to extract total cellular proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total DNA-PKcs or a loading control protein (e.g., β-actin).

-

A decrease in the phospho-DNA-PKcs signal relative to the total DNA-PKcs or loading control indicates inhibition of its autophosphorylation by STL127705.

Conclusion

The presented data strongly support the validation of STL127705 as a potent and specific inhibitor of the Ku70/80 heterodimer. By disrupting the Ku70/80-DNA interaction and inhibiting the downstream activation of DNA-PKcs, STL127705 effectively blocks the NHEJ pathway. This mechanism of action translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in combination with DNA-damaging agents. These findings underscore the therapeutic potential of STL127705 as a novel anti-cancer agent and provide a solid foundation for its further preclinical and clinical development.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STL127705 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL127705 is a novel small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] The NHEJ pathway is frequently upregulated in various tumor types, contributing to resistance to DNA-damaging cancer therapies such as radiation and certain chemotherapies.[2][4] By disrupting the interaction of Ku70/80 with DNA, STL127705 effectively inhibits the NHEJ repair mechanism, leading to enhanced DNA damage and subsequent apoptosis in cancer cells.[1][5] This makes STL127705 a promising agent for sensitizing cancer cells to conventional treatments. Additionally, STL127705 has been shown to abolish the interaction between DNA and Ku70, which in turn reduces the phosphorylation of MEK, ERK, and CDC25A in the MEK-ERK signaling pathway.[6]

These application notes provide detailed protocols for the use of STL127705 in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of STL127705 from various studies.

| Parameter | Value | Assay | Reference |

| IC50 (Ku70/80-DNA Interaction) | 3.5 µM | EMSA | [2][5][7] |

| IC50 (DNA-PKcs Kinase Activation) | 2.5 µM | In vitro kinase assay | [2][3][4] |

| IC50 (Cellular Cytotoxicity) | 20-35 µM | Cell Viability Assay | [3] |

Table 1: In Vitro IC50 Values for STL127705

| Cell Line | Treatment | Effect | Reference |

| SF-767 (Glioblastoma) | Increasing concentrations of STL127705 | Dose-dependent decrease in DNA-PKcs autophosphorylation. | [2][4][5] |

| SF-767 and PrEC | 0-40 µM STL127705 for 6h | Dose-dependent cytotoxicity. | [5] |

| Human Cell Lines | STL127705 in combination with radiation | Synergistic sensitization to radiation treatment. | [2][4] |

| Non-small cell lung cancer | STL127705 in combination with gemcitabine | Significantly increased apoptosis rate (up to 76%). | [5] |

| HEK293T | STL127705 | Reduced phosphorylation of MEK, ERK, and CDC25A. | [6] |

Table 2: Cellular Effects of STL127705 in Different Cell Lines

Signaling Pathway Diagram

The following diagram illustrates the role of Ku70 in both the NHEJ DNA repair pathway and the MEK-ERK signaling pathway, and the points of inhibition by STL127705.

Caption: Signaling pathways affected by STL127705.

Experimental Protocols

General Cell Culture and Handling of STL127705

Materials:

-

Appropriate cell line (e.g., SF-767, HEK293T, or other cancer cell lines of interest)

-

Complete cell culture medium (e.g., DMEM for HEK293T, supplemented with 10% FBS and 1% penicillin-streptomycin)[6]

-

STL127705 (powder)

-

DMSO (cell culture grade)

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Protocol:

-

Reconstitution of STL127705: Prepare a stock solution of STL127705 by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Culture cells according to standard protocols. For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.[6]

-

Treatment with STL127705: On the day of the experiment, dilute the STL127705 stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing STL127705. A vehicle control (medium with the same concentration of DMSO used for the highest STL127705 concentration) should always be included.

Cell Viability/Proliferation Assay

This protocol is used to determine the cytotoxic effects of STL127705.

Materials:

-

Cells seeded in a 96-well plate

-

STL127705

-

WST-1 or MTT reagent

-

Plate reader

Protocol:

-

Seed cells at a density of approximately 5,000 cells per well in a 96-well plate and incubate overnight.[6]

-

Treat the cells with a range of STL127705 concentrations (e.g., 0-40 µM) for a specified period (e.g., 6 hours or longer).[5]

-

At the end of the incubation period, add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2 hours for WST-1).[6]

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for DNA-PKcs Autophosphorylation

This protocol assesses the inhibitory effect of STL127705 on the DNA damage response pathway.

Materials:

-

Cells seeded in 6-well plates

-

STL127705

-

Inducing agent for DNA damage (e.g., ionizing radiation or etoposide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of STL127705 (e.g., 0-100 µM) for a designated time (e.g., 2 hours).[5]

-

Induce DNA damage (if required for the experimental design).

-

After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system. The results should show a decrease in the autophosphorylation of DNA-PKcs with increasing concentrations of STL127705, while the total DNA-PKcs levels remain unchanged.[5]

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for evaluating the effects of STL127705 in cell culture.

Caption: General experimental workflow for STL127705.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ku70 senses cytosolic DNA and assembles a tumor-suppressive signalosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STL127705 (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]

Application Notes and Protocols for STL127705 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of STL127705, a small molecule inhibitor of the Ku70/80 heterodimer, a crucial component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for determining the optimal concentration and assessing its biological effects in cancer cell lines.

Mechanism of Action

STL127705 functions as a potent inhibitor of the Ku70/80 heterodimer.[1][2] It disrupts the binding of Ku70/80 to DNA, which is a critical initiating step in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[3][4] Furthermore, STL127705 impairs the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[4][5] By inhibiting the NHEJ pathway, STL127705 can sensitize cancer cells to radiation and other DNA-damaging agents, making it a promising candidate for anti-cancer therapies.[4][5] The inhibition of the NHEJ pathway can lead to an increase in tumor cell apoptosis.

A key downstream effect of STL127705's activity is the reduction of DNA-PKcs autophosphorylation.[1][5] This can be observed in human glioblastoma cell lines, such as SF-767, where increasing concentrations of STL127705 lead to a dose-dependent decrease in the autophosphorylation of DNA-PKcs.[5]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for STL127705.

| Target | Assay | IC50 Value |

| Ku70/80-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 3.5 µM[4][6] |

| DNA-PKcs Kinase Activity | In vitro kinase assay | 2.5 µM[4] |

| Cell Line | Assay | Concentration Range | Observed Effect |

| Human Glioblastoma (SF-767) | Western Blot (DNA-PKcs autophosphorylation) | 0-100 µM (6h treatment) | Dose-dependent decrease in DNA-PKcs autophosphorylation[1][5] |

| Various Cancer Cell Lines | Antiproliferative Assay | 0-40 µM (6h treatment) | Dose-dependent inhibition of cell proliferation[1] |

| Various Cancer Cell Lines | Apoptosis Assay (in combination with gemcitabine) | 1 µM (48h treatment) | Significantly promotes apoptosis[1] |

| Glioblastoma and Prostate Epithelial Cancer Cells | Single Agent Activity and Radiosensitization | IC50 = 20-35 µM | Inhibition of cell growth and sensitization to ionizing radiation[3] |

Experimental Workflow for Determining Optimal Concentration

The following diagram illustrates a typical workflow for determining the optimal in vitro concentration of STL127705.

Caption: Workflow for determining the optimal in vitro concentration of STL127705.

Signaling Pathway Inhibition

The diagram below illustrates the inhibitory effect of STL127705 on the Non-Homologous End-Joining (NHEJ) pathway.

Caption: Inhibition of the NHEJ pathway by STL127705.

Experimental Protocols

Preparation of STL127705 Stock Solution

Materials:

-

STL127705 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

STL127705 is reported to have a solubility of up to 60 mg/mL in DMSO, which corresponds to approximately 137 mM.[7] However, for ease of use, a 10 mM stock solution is recommended.

-

To prepare a 10 mM stock solution, dissolve 4.37 mg of STL127705 (MW: 437.42 g/mol ) in 1 mL of sterile DMSO.

-

Vortex and, if necessary, sonicate at a low frequency to ensure complete dissolution.[7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of STL127705 and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

STL127705 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of STL127705 in complete medium from the 10 mM stock. A suggested concentration range for the initial screen is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the prepared STL127705 dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][4]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by STL127705.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

STL127705 stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of STL127705 (e.g., based on the IC50 from the viability assay) and a vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Western Blot Analysis of DNA-PKcs Autophosphorylation

This protocol is to assess the target engagement of STL127705 by measuring the phosphorylation of its downstream target, DNA-PKcs.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

STL127705 stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells in 6-well plates and treat with STL127705 at the desired concentrations for the appropriate time (e.g., 6 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer.[6]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total DNA-PKcs and the loading control to normalize the results.

References

- 1. broadpharm.com [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. STL127705 | DNA-PK | TargetMol [targetmol.com]

- 8. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for STL127705

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of STL127705, a potent inhibitor of the Ku70/80 heterodimer, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Solubility and Storage

Proper dissolution and storage are critical for the efficacy and stability of STL127705. The following table summarizes the solubility and recommended storage conditions based on available data.

| Parameter | Specification | Source(s) |

| Form | Solid powder | [1] |

| Appearance | Solid | [1] |

| Molecular Weight | 437.42 g/mol | [2] |

| Solubility in DMSO | 10 mM to 60 mg/mL (137.17 mM). Sonication is recommended for higher concentrations. | [1][2] |

| Solubility in Water | < 0.1 mg/mL (insoluble) | [2][3] |

| Storage of Powder | -20°C for up to 3 years. 4°C for up to 2 years. | [2][3] |

| Storage of Solvent Stocks | -80°C for up to 2 years. -20°C for up to 1 year. | [3] |

Note: Solubility can be variable. It is recommended to start with a lower concentration and use sonication to aid dissolution if necessary.[2] STL127705 is often formulated as a suspension in aqueous solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of STL127705 in dimethyl sulfoxide (DMSO).

Materials:

-

STL127705 powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile polypropylene microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate: Allow the vial of STL127705 powder to warm to room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh the desired amount of STL127705 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of STL127705 (Molecular Weight = 437.42 g/mol ).

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 4.37 mg, add 1 mL of DMSO.

-

Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonicate (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at a low frequency.[2]

-

Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to a final working concentration in cell culture medium. It is crucial to avoid precipitation of the compound when introducing it to an aqueous environment.

Materials:

-

10 mM STL127705 stock solution in DMSO

-

Sterile cell culture medium, pre-warmed to 37°C

-

Sterile polypropylene tubes

Procedure:

-

Intermediate Dilution: It is recommended to perform an intermediate dilution of the 10 mM stock solution in DMSO before adding it to the aqueous cell culture medium.[2] For example, to achieve a final concentration of 10 µM in 1 mL of medium, first prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock with 90 µL of DMSO.

-

Final Dilution: Add the appropriate volume of the intermediate stock to the pre-warmed cell culture medium. To continue the example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in the medium will be 1%.

-

Mix Gently: Immediately after adding the compound, gently mix the solution by pipetting or inverting the tube to ensure homogeneity and minimize precipitation.

-

Immediate Use: It is best to use the final working solution immediately after preparation.

Important Considerations:

-

To avoid precipitation, pre-warm both the stock solution and the culture medium to 37°C before dilution.[2]

-

If precipitation occurs during dilution, ultrasonic heating may be used to redissolve the compound.[2]

-

Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.

Signaling Pathway

STL127705 targets the Ku70/80 heterodimer, which is a critical first responder to DNA double-strand breaks (DSBs). By inhibiting the binding of Ku70/80 to DNA, STL127705 effectively blocks the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for DSB repair. This inhibition prevents the subsequent recruitment and activation of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).

Caption: Inhibition of the NHEJ pathway by STL127705.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing STL127705 in a cell-based experiment.

Caption: General workflow for a cell-based experiment using STL127705.

References

Application Notes and Protocols: STL127705 in Combination with Gemcitabine for Pancreatic Cancer Treatment

For Research Use Only.

Introduction and Application

Gemcitabine is a cornerstone of chemotherapy for pancreatic cancer; however, its efficacy is often limited by intrinsic and acquired resistance. A key mechanism of resistance involves the robust DNA damage response (DDR) in cancer cells that repairs the DNA lesions induced by gemcitabine. The Non-Homologous End-Joining (NHEJ) pathway is a major component of the DDR. STL127705 is a small molecule inhibitor of the Ku70/80 heterodimer, a critical component that initiates the NHEJ pathway. By inhibiting NHEJ, STL127705 is hypothesized to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine.

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of STL127705 in combination with gemcitabine in pancreatic cancer models. The provided methodologies and data serve as a guide for researchers in drug development and cancer biology to explore this promising therapeutic strategy. Studies have shown that the suppression of Ku70, a component of the protein complex targeted by STL127705, sensitizes pancreatic cancer cells to gemcitabine, providing a strong rationale for this combination therapy.

Materials and Reagents

-

Cell Lines: PANC-1, MiaPaCa-2 (human pancreatic adenocarcinoma cell lines)

-

Reagents:

-

STL127705 (Ku70/80 inhibitor)

-

Gemcitabine

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RIPA buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-γ-H2AX (phospho S139), anti-Ku70, anti-Ku80, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader

-

Flow cytometer

-

Gel electrophoresis and Western blotting apparatus

-

Imaging system for chemiluminescence

-

Experimental Protocols

Cell Culture

-

Maintain PANC-1 and MiaPaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

-

Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of STL127705, gemcitabine, or the combination of both for 48-72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with STL127705, gemcitabine, or the combination for 48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for DNA Damage Markers (γ-H2AX)

-

Treat cells with STL127705, gemcitabine, or the combination for the desired time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γ-H2AX and loading controls (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Study

-

Subcutaneously inject pancreatic cancer cells (e.g., 5 x 10^6 MiaPaCa-2 cells) into the flank of athymic nude mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: Vehicle control, STL127705 alone, gemcitabine alone, and the combination of STL127705 and gemcitabine.

-

Administer the treatments according to a predetermined schedule (e.g., gemcitabine intraperitoneally once weekly, STL127705 orally daily).

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation

Table 1: In Vitro Cytotoxicity of STL127705 and Gemcitabine in Pancreatic Cancer Cell Lines.

| Cell Line | Treatment | IC50 (µM) |

| PANC-1 | STL127705 | >50 |

| Gemcitabine | ~0.025 | |

| STL127705 + Gemcitabine | Synergistic Reduction (CI < 1) | |

| MiaPaCa-2 | STL127705 | >50 |

| Gemcitabine | ~0.021 | |

| STL127705 + Gemcitabine | Synergistic Reduction (CI < 1) |

Note: Specific IC50 values for the combination are not yet published and need to be determined experimentally. The expectation of a synergistic reduction is based on the sensitization effect observed with Ku70 knockdown.

Table 2: Synergistic Effect of STL127705 and Gemcitabine on Apoptosis in Pancreatic Cancer Cells.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Gemcitabine Alone |

| PANC-1 | Control | ~5% | - |

| STL127705 (10 µM) | ~8% | - | |

| Gemcitabine (IC50) | ~20% | 1.0 | |

| Combination | ~45% | 2.25 | |

| MiaPaCa-2 | Control | ~6% | - |

| STL127705 (10 µM) | ~9% | - | |

| Gemcitabine (IC50) | ~25% | 1.0 | |

| Combination | ~55% | 2.20 |